molecular formula C22H25N3O B14170185 2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one CAS No. 585550-04-5

2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one

Cat. No.: B14170185
CAS No.: 585550-04-5
M. Wt: 347.5 g/mol
InChI Key: IRDKWCVOYUIFBR-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one is a complex organic compound that features a phthalazinone core structure. This compound is notable for its inclusion of a piperidine moiety, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and dimethylformamide (DMF), and the reactions are typically carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving piperidine derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context but often involve binding to active sites and altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one is unique due to its specific substitution pattern and the presence of both piperidine and phthalazinone moieties. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

585550-04-5

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

2-methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one

InChI

InChI=1S/C22H25N3O/c1-16-10-11-17(14-18(16)15-25-12-6-3-7-13-25)21-19-8-4-5-9-20(19)22(26)24(2)23-21/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3

InChI Key

IRDKWCVOYUIFBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CN4CCCCC4

solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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